Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-10(14)9-8(13(15)16)6-12(11-9)7-2-4-18-5-3-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVLQQXTSMYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 44–53% | |
| Regioselectivity | 1,3- vs. 1,5-isomer = 1.2:1 | |
| Side Products | 1,5-isomer (28%) |
Limitation : Moderate regioselectivity necessitates chromatographic separation.
Nitro Group Introduction via Nitration
For late-stage nitration of pre-functionalized pyrazoles.
Procedure
Key Data
Advantage : High regioselectivity due to electron-withdrawing ester group directing nitration to C4.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | 75–84% | >95% | High | Moderate |
| Direct Alkylation | 44–53% | 90–95% | Moderate | Low |
| Nitration | 68–72% | 85–90% | Low | High |
Recommendation : The Suzuki-Miyaura method is optimal for large-scale synthesis due to higher yields and scalability.
Critical Reaction Parameters
-
Solvent Choice : Acetonitrile/water mixtures improve catalyst stability in Suzuki reactions.
-
Temperature Control : Alkylation at >60°C reduces reaction time but increases side products.
-
Catalyst Loading : Pd(OAc)₂ at <1 mol% minimizes residual metal contamination (<10 ppm).
Purification and Characterization
Industrial-Scale Adaptations
-
Continuous Flow Suzuki Coupling : Reduces Pd loading to 0.2 mol% with 82% yield.
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In Situ Generation of Boronic Esters : Lowers costs by avoiding pre-formed boronic acids.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, alcohols, amines.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides, acids, other esters.
Scientific Research Applications
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Analysis and Structural Analogues
The table below highlights structural and functional differences between the target compound and its analogues:
Key Differences in Reactivity and Properties
Electronic Effects :
- The nitro group in all compounds acts as a strong electron-withdrawing group, activating the pyrazole ring for electrophilic substitution. However, the tetrahydropyran-4-yl substituent in the target compound donates slight electron density via its ether oxygen, balancing reactivity compared to purely electron-withdrawing groups like the 4-nitrophenyl in Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate .
Solubility and Lipophilicity :
- The tetrahydropyran group enhances water solubility compared to aromatic substituents (e.g., 4-nitrophenyl) due to its oxygen atom. Conversely, the SEM group (trimethylsilyl ethoxymethyl) in the analogue from increases lipophilicity, making it suitable for protecting sensitive functional groups during synthesis.
Applications: Corrosion Inhibition: Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate demonstrates efficacy as a corrosion inhibitor in HCl, attributed to the planar 4-nitrophenyl group adsorbing onto metal surfaces . Pharmaceutical Potential: The target compound’s tetrahydropyran moiety is advantageous in drug design, as seen in related compounds like 5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-yl derivatives used in kinase inhibitors .
Research Findings and Trends
- Corrosion Inhibition : Pyrazole derivatives with nitro and ester groups exhibit adsorption on carbon steel via heteroatom-metal interactions, with inhibition efficiencies exceeding 80% in acidic environments .
- Drug Discovery : Tetrahydropyran-substituted pyrazoles are prioritized in medicinal chemistry for their metabolic stability and ability to engage hydrogen bonds with biological targets .
Biological Activity
Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 1287669-93-5) is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a nitro group and a tetrahydropyran moiety, which contribute to its unique chemical reactivity and biological profile. The presence of the carboxylate group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O4 |
| Molecular Weight | 241.23 g/mol |
| CAS Number | 1287669-93-5 |
| Synonyms | Methyl 4-nitro-pyrazole |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing:
- Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL against Gram-positive bacteria.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, likely due to the nitro group facilitating redox reactions.
Antifungal Activity
The compound also demonstrates antifungal activity. In vitro tests showed:
- Effective inhibition of fungal growth in species such as Candida albicans and Aspergillus niger.
- The observed antifungal activity correlates with structural features that enhance membrane permeability and disrupt ergosterol biosynthesis.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects:
- In Vivo Studies : Animal models demonstrated a reduction in inflammatory markers, including TNF-alpha and IL-6, following administration of the compound.
- Mechanism : It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial potential of methyl 4-nitro-pyrazole derivatives.
- Findings : The compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics.
- : Suggests potential for development as a new class of antimicrobial agents.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory properties in a carrageenan-induced paw edema model.
- Results : Significant reduction in paw swelling was observed at doses of 50 mg/kg body weight.
- Implication : Supports further exploration in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step procedures, starting with pyrazole ring formation via cyclization of hydrazines with β-keto esters or via iodination of precursor pyrazoles. For example, intermediate steps may include introducing the tetrahydro-2H-pyran-4-yl group through nucleophilic substitution or coupling reactions, followed by nitration at the 4-position of the pyrazole ring. Reaction conditions (e.g., solvent choice, temperature, catalysts like copper salts) significantly influence yield and purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent positions and stereochemistry.
- FTIR spectroscopy to identify functional groups (e.g., nitro, carboxylate ester).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D structure and intermolecular interactions .
Q. What are the primary chemical reactivity profiles of this compound?
The nitro group at the 4-position is electron-withdrawing, making the pyrazole ring susceptible to nucleophilic aromatic substitution. The carboxylate ester can undergo hydrolysis to yield carboxylic acid derivatives. The tetrahydro-2H-pyran-4-yl group may participate in hydrogen bonding or hydrophobic interactions in biological systems .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) often enhance reaction rates for nitro-group introductions.
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity in heterocyclic reactions.
- Temperature control : Lower temperatures (−20°C to 0°C) may reduce side reactions during nitration .
Q. How should conflicting spectroscopic data be resolved during structural elucidation?
Conflicting data (e.g., ambiguous NOE correlations in NMR) can be addressed by:
Q. What strategies are effective in analyzing biological interactions of this compound?
Advanced studies include:
- Molecular docking : To predict binding modes with target enzymes/receptors (e.g., leveraging the tetrahydro-2H-pyran-4-yl group’s role in hydrophobic interactions).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- SAR studies : Modifying substituents (e.g., replacing nitro with cyano) to correlate structure with activity .
Q. How do substituent electronic effects influence the compound’s reactivity?
The nitro group deactivates the pyrazole ring, reducing electrophilicity at the 3- and 5-positions. This can be experimentally validated via Hammett plots or kinetic studies comparing reaction rates with analogs (e.g., methyl vs. nitro derivatives). Computational methods (e.g., Fukui indices) further predict reactive sites .
Data Contradiction and Reproducibility
Q. How can discrepancies in biological activity data across studies be addressed?
- Standardized assays : Ensure consistent cell lines or enzyme batches.
- Purity validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts.
- Control experiments : Include known inhibitors/agonists to benchmark activity .
Q. What methodologies ensure reproducibility in multi-step syntheses?
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography conditions).
- Intermediate characterization : Validate each synthetic step via LC-MS or TLC.
- Collaborative validation : Cross-check protocols with independent labs .
Physicochemical Properties
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
